1-[5-(Pyridine-3-carbonyl)imidazo[5,1-b][1,3]thiazol-2-yl]propan-1-one
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Overview
Description
1-[5-(Pyridine-3-carbonyl)imidazo[5,1-b][1,3]thiazol-2-yl]propan-1-one is a complex heterocyclic compound that features a unique structure combining pyridine, imidazole, and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(Pyridine-3-carbonyl)imidazo[5,1-b][1,3]thiazol-2-yl]propan-1-one typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of pyridine-3-carboxaldehyde with imidazole and thioamide under acidic conditions to form the imidazo[5,1-b][1,3]thiazole core. This intermediate is then subjected to further functionalization to introduce the propan-1-one moiety .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-[5-(Pyridine-3-carbonyl)imidazo[5,1-b][1,3]thiazol-2-yl]propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and imidazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-[5-(Pyridine-3-carbonyl)imidazo[5,1-b][1,3]thiazol-2-yl]propan-1-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[5-(Pyridine-3-carbonyl)imidazo[5,1-b][1,3]thiazol-2-yl]propan-1-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological targets, leading to its diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,5-a]pyridines: These compounds share a similar imidazole-pyridine core and are known for their biological activities.
Imidazo[5,1-b]thiazoles: These compounds have a similar imidazole-thiazole core and are used in medicinal chemistry.
Uniqueness
1-[5-(Pyridine-3-carbonyl)imidazo[5,1-b][1,3]thiazol-2-yl]propan-1-one is unique due to its combination of pyridine, imidazole, and thiazole rings, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.
Properties
CAS No. |
919509-86-7 |
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Molecular Formula |
C14H11N3O2S |
Molecular Weight |
285.32 g/mol |
IUPAC Name |
1-[5-(pyridine-3-carbonyl)imidazo[5,1-b][1,3]thiazol-2-yl]propan-1-one |
InChI |
InChI=1S/C14H11N3O2S/c1-2-10(18)11-8-17-12(20-11)7-16-14(17)13(19)9-4-3-5-15-6-9/h3-8H,2H2,1H3 |
InChI Key |
XBIUKMCZTNJRBD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CN2C(=CN=C2C(=O)C3=CN=CC=C3)S1 |
Origin of Product |
United States |
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